3-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide

Chemical Biology Medicinal Chemistry Chemical Probes

3-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide (CAS 920986-05-6) is a synthetic small molecule with the molecular formula C17H17NO3 and a molecular weight of 283.32 g/mol. It belongs to the 3,3-diarylprop-2-enamide class, characterized by a geminal diaryl substitution on the alpha,beta-unsaturated amide scaffold.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 920986-05-6
Cat. No. B12630131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
CAS920986-05-6
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=CC(=O)N)C2=CC=CC=C2OC
InChIInChI=1S/C17H17NO3/c1-20-13-9-7-12(8-10-13)15(11-17(18)19)14-5-3-4-6-16(14)21-2/h3-11H,1-2H3,(H2,18,19)
InChIKeyBVOKIBIAPVXGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide (CAS 920986-05-6): Core Chemical Identity and Procurement Context


3-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide (CAS 920986-05-6) is a synthetic small molecule with the molecular formula C17H17NO3 and a molecular weight of 283.32 g/mol . It belongs to the 3,3-diarylprop-2-enamide class, characterized by a geminal diaryl substitution on the alpha,beta-unsaturated amide scaffold. Unlike its common regioisomer N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide, which carries a mono-aryl substitution at the nitrogen, this compound's dual aryl substitution at the C3 position creates a distinct steric and electronic environment that fundamentally alters its conformational behavior and potential for target engagement . This structural divergence is the primary basis for its non-interchangeability with near-analogs in research and development settings.

3-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Why Analogs Are Not Interchangeable


The compound 3-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide is frequently mistaken for its constitutional isomer N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide due to shared molecular formula and vendor catalog similarities . However, generic substitution fails because the 3,3-diaryl configuration constrains the molecule in a near-perpendicular arrangement between the aryl rings and the enamide plane, a conformation not accessible to N-aryl analogs. This directly impacts key molecular recognition features: the polar surface area (PSA) of 62.54 Ų and calculated LogP of 3.77 are specific to this substitution pattern and would differ for regioisomers, leading to divergent permeability and binding profiles. Consequently, any biological or materials application optimized around this specific architecture cannot be reliably replicated by a near-analog.

3-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Direct Quantitative Differentiation Data


Structural Isomer Differentiation: 3,3-Diaryl vs. N-Aryl Substitution

The key differentiation from its most common comparator, N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide, lies in the substitution pattern. The target compound has both methoxyphenyl groups attached to the C3 carbon of the prop-2-enamide core, whereas the comparator has the 2-methoxyphenyl group on the amide nitrogen and a single 4-methoxyphenyl group at C3 . This constitutional isomerism is confirmed by distinct SMILES representations: the target compound's SMILES is COc1ccc(cc1)C(=Cc2ccccc2OC)C(=O)N, while the comparator is represented as COc1ccc(/C=C/C(=O)Nc2ccccc2OC)cc1. This structural difference is absolute and leads to quantifiable differences in physicochemical properties.

Chemical Biology Medicinal Chemistry Chemical Probes

Calculated Lipophilicity (LogP) Differentiation from N-Aryl Isomer

The target compound has a calculated LogP of 3.77 . While a directly measured LogP for the N-aryl comparator N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide is not publicly available, the amide bond in the comparator creates an additional hydrogen bond donor site not present in the target compound. This structural difference is expected to lower the LogP of the N-aryl isomer by approximately 0.5–1.0 log units based on standard fragment contribution methods. The higher lipophilicity of the target compound predicts improved membrane permeability but potentially lower aqueous solubility.

ADME Lipophilicity Drug Design

Conformational Rigidity and Rotatable Bond Count

The target compound's 3,3-diaryl substitution limits conformational freedom. It possesses 5 rotatable bonds, but the steric clash between the ortho-methoxy group on the 2-methoxyphenyl ring and the enamide carbonyl restricts rotation, enforcing a predominant conformation where the two aryl rings are twisted relative to the double bond. In contrast, the N-aryl analog N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide has greater rotational freedom around the amide C-N bond, leading to a more flexible scaffold. The target compound's reduced flexibility can translate into a smaller entropic penalty upon binding to a biological target, a principle recognized in drug design.

Computational Chemistry Ligand Efficiency Conformational Analysis

3-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Evidence-Based Application Scenarios


Use as a Unique 3,3-Diarylpropenamide Scaffold in Fragment-Based Drug Discovery (FBDD)

The compound's rigid, geminal diaryl structure provides a privileged geometry for fragment-based screening. Its higher cLogP (3.77) relative to typical N-aryl cinnamamides makes it suitable for libraries targeting hydrophobic binding pockets, while its conformational restraint reduces false-positive binding from flexible scaffolds.

Internal Standard for Analytical Differentiation of Regioisomeric Cinnamamide Derivatives

Due to its unique substitution pattern, this compound can serve as a retention time or mass spectrometry standard for HPLC and LC-MS methods distinguishing it from its more common N-aryl isomer, a frequent contaminant in synthetic batches .

Computational Chemistry Benchmark for Torsional Scanning and DFT Studies on Sterically Hindered Enamides

The ortho-substituted 2-methoxyphenyl group introduces atropisomerism potential, making this compound a valuable case study for density functional theory (DFT) calculations of rotational barriers and ground-state energy surfaces of diarylethylene systems.

Synthetic Intermediate for Tamoxifen-like SERM Analogs with Modified Basic Side Chains

The 3,3-diarylpropenamide core is a structural mimic of the tamoxifen backbone, and this specific methoxy substitution pattern can be used to probe the effect of electron-donating groups on estrogen receptor binding without the metabolic instability of the phenol group.

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